

Validating G140-Mediated Inhibition of cGAS Activity in Cells: A Comparative Guide

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Compound of Interest

Compound Name: G140

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The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers downstream signaling cascades leading to the production of type I interferons and other inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a promising therapeutic target.

This guide provides a comparative analysis of **G140**, a potent and selective small-molecule inhibitor of human cGAS, against other known cGAS inhibitors. We present supporting experimental data to validate its efficacy in cellular models and detail the key experimental protocols for assessing cGAS inhibition.

G140: A Potent and Selective Inhibitor of Human cGAS

G140 is a small-molecule inhibitor that specifically targets the catalytic pocket of human cGAS, competing with the substrates ATP and GTP to block the synthesis of 2',3'-cGAMP.[1] This mechanism of action has been validated through co-crystallization studies of a related compound, G150, with human cGAS.[1] **G140** and G150 were developed from the same chemical scaffold and exhibit similar potency in inhibiting cGAS activity.[1]

Comparative Analysis of cGAS Inhibitors

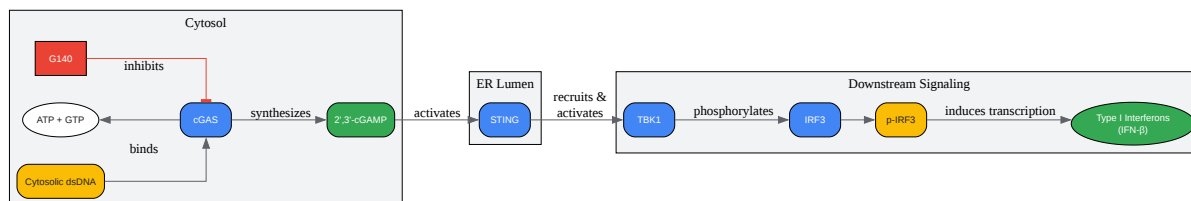
The following table summarizes the inhibitory potency (IC₅₀) of **G140** and other well-characterized cGAS inhibitors from both biochemical and cellular assays. This data highlights the comparative efficacy of these compounds in modulating cGAS activity.

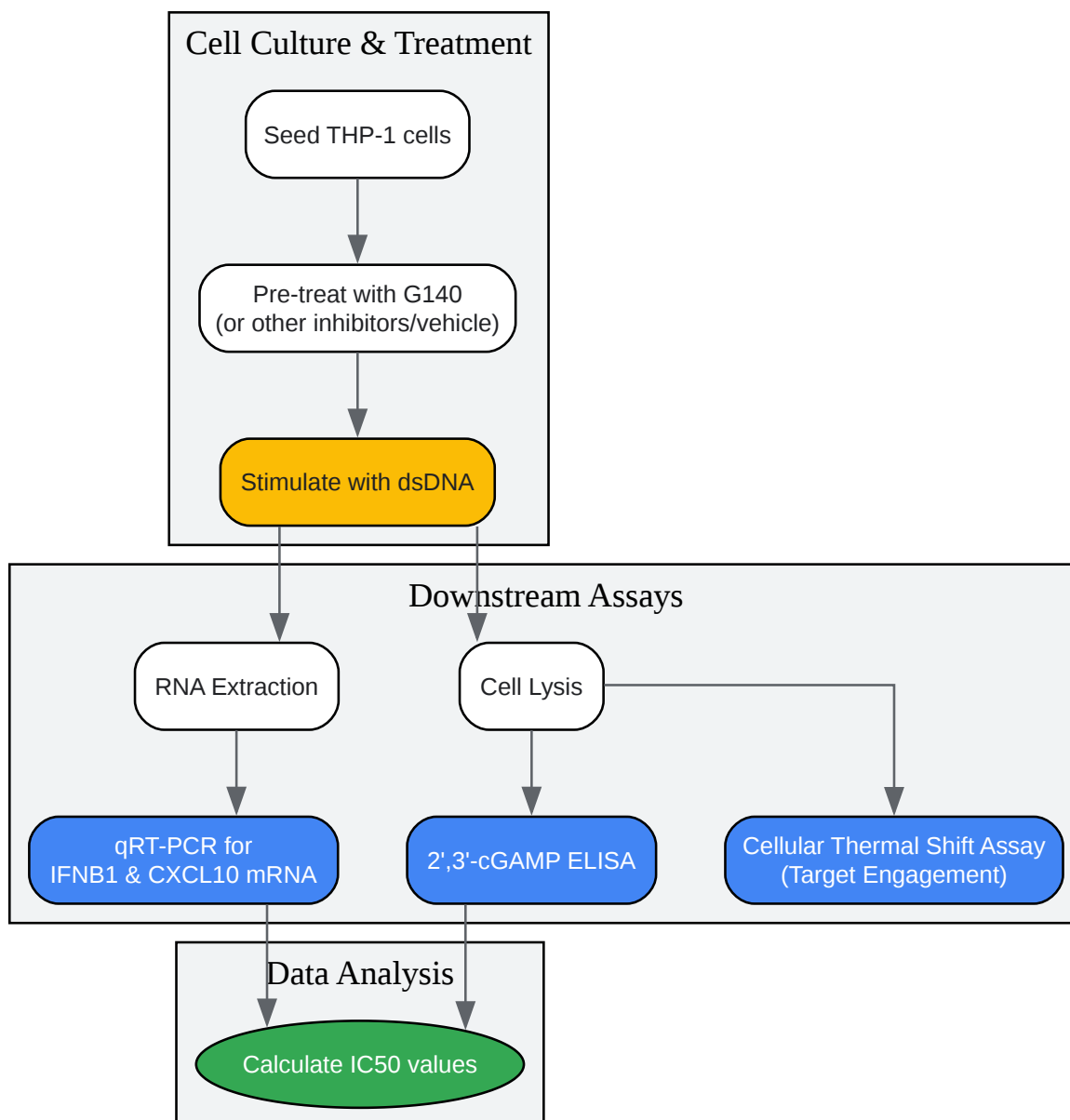
Inhibitor	Target Species	Biochemical IC50 (nM)	Cell Line	Cellular Assay Readout	Cellular IC50 (μM)	Reference
G140	Human cGAS	14.0	THP-1	IFNB1 mRNA	1.70	[2][3]
THP-1	CXCL10 mRNA	~1.70	[3]			
Mouse cGAS	442	[2][3]				
G150	Human cGAS	10.2	THP-1	IFNB1 mRNA	1.96	[2][3]
Mouse cGAS	>5000	[3]				
RU.521	Mouse cGAS	110	RAW 264.7	IFN-β production	0.70	[4]
Human cGAS	2940	[5]				
PF-06928215	Human cGAS	4900	THP-1	No cellular activity	-	[4][6]
Compound 3	Mouse cGAS	970	Raw-Lucia ISG	IFN response	0.51	[4]
(superior to RU.521)						
Compound 25	Human cGAS	-	-	-	1.38	[4]
(G140 modification)	Mouse cGAS	-	-	-	11.4	[4]

Experimental Validation of G140's Inhibitory Effect

The following diagrams and protocols describe the key methodologies used to validate the inhibitory activity of **G140** in cellular systems.

cGAS-STING Signaling Pathway





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